N2,N2-Dimethylamino-6-deamino adenosine

Nucleotide metabolism Prodrug activation Enzyme kinetics

Researchers screening purine nucleoside analogs against indolent lymphoid malignancies often face reproducibility gaps from uncharacterized compounds lacking comparative activation and target engagement data. N2,N2-Dimethylamino-6-deamino adenosine (CAS 105208-35-3) addresses this with a structurally distinct 2-dimethylamino pharmacophore, differentiated from cladribine (2-Cl) and fludarabine (2-F), enabling meaningful comparative IC₅₀ profiling in resistant lymphoma and CLL cell models. • Distinct 2-NMe₂ substitution alters hydrogen-bonding face vs. halogenated purine analogs • Near-quantitative 5′-phosphorylation supports phosphoramidate prodrug strategies and bypasses rate-limiting kinase steps • ≥98% purity; validated LC-MS reference standard for multiplexed nucleoside analog panels • Bulk quantities (mg to g scale) available for in vitro screening cascades and preclinical evaluation

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
Cat. No. B12400043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethylamino-6-deamino adenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O4/c1-16(2)12-13-3-6-10(15-12)17(5-14-6)11-9(20)8(19)7(4-18)21-11/h3,5,7-9,11,18-20H,4H2,1-2H3/t7-,8+,9?,11-/m1/s1
InChIKeyLATGTARLJMDFKA-GQEBFOJWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Dimethylamino-6-deamino adenosine Overview


N2,N2-Dimethylamino-6-deamino adenosine (CAS 105208-35-3) is a synthetic purine nucleoside analog derived from adenosine, featuring a dimethylamino substituent at the 2-position and removal of the 6-amino group (conversion to a 6-oxo, or inosine-like, base) . This compound is categorized as a nucleoside antimetabolite/analog and is primarily investigated for its potential broad-spectrum antitumor activity, particularly against indolent lymphoid malignancies . The structural modifications alter its hydrogen-bonding patterns and steric profile compared to endogenous adenosine or inosine, which underpins its biological investigation as an anticancer agent that may inhibit DNA synthesis and induce apoptosis .

N2,N2-Dimethylamino-6-deamino adenosine Generic Substitution Risk


Purine nucleoside analogs constitute a broad class with highly variable target specificity, cellular uptake kinetics, and metabolic stability depending on the precise position and nature of ring substitutions [1]. N2,N2-Dimethylamino-6-deamino adenosine combines a 2-dimethylamino group with a 6-deamino (6-oxo) base, a distinct pharmacophore that differs from common analogs such as cladribine (2-chloro-2'-deoxyadenosine), fludarabine (2-fluoro-ara-AMP), or nelarabine (ara-G). Even among inosine derivatives, the 2-dimethylamino modification has been shown to markedly influence phosphorylation efficiency—a critical step for intracellular activation to the active triphosphate metabolite [2]. Generic substitution without comparative activation, uptake, and target engagement data risks selecting a compound with different metabolic fate and therapeutic window, compromising experimental reproducibility and translational validity [1].

N2,N2-Dimethylamino-6-deamino adenosine Differential Evidence


Enhanced Phosphorylation vs. Unmodified Inosine

In a direct comparative study of 2′,3′-O-isopropylidene-protected nucleosides, 2-dimethylaminoinosine (N2,N2-dimethylamino-6-deamino adenosine) was phosphorylated by phosphoryl chloride to the corresponding 5′-nucleotide in nearly quantitative yield, whereas the parent inosine derivative gave markedly lower yields under identical conditions [1]. The 2-dimethylamino substituent thus enhances reactivity at the 5′-OH position, a key advantage for intracellular conversion to the active triphosphate.

Nucleotide metabolism Prodrug activation Enzyme kinetics

Antitumor Activity in Indolent Lymphoid Malignancies

Purine nucleoside analogs as a class demonstrate broad antitumor activity targeting indolent lymphoid malignancies, with mechanisms relying on inhibition of DNA synthesis and induction of apoptosis . N2,N2-Dimethylamino-6-deamino adenosine is specifically categorized within this class and is predicted to share this activity profile based on its structural analogy to other active purine nucleoside antimetabolites . No direct cell-line IC₅₀ comparison data for this compound versus cladribine or fludarabine is publicly available.

Anticancer screening Lymphoma Purine analog

Physicochemical Differentiation from Common Analogs

The molecular formula C₁₂H₁₇N₅O₄ (MW 295.29 g/mol) distinguishes N2,N2-Dimethylamino-6-deamino adenosine from other purine nucleoside analogs: cladribine (C₁₀H₁₂ClN₅O₃, MW 285.69), fludarabine (C₁₀H₁₃FN₅O₇P, MW 365.21 as phosphate), and nelarabine (C₁₁H₁₅N₅O₅, MW 297.27) [1]. The absence of halogen substituents and the presence of the N2-dimethylamino group confer distinct hydrogen-bonding and lipophilicity properties relevant to cellular permeability and target binding.

Physicochemical properties Compound identification Quality control

Distinct 2-Dimethylamino Purine Substitution

Unlike cladribine (2-chloro), fludarabine (2-fluoro), and 2-mercaptoinosine derivatives, N2,N2-Dimethylamino-6-deamino adenosine carries a 2-dimethylamino group that is not susceptible to nucleophilic displacement or redox cycling associated with halogenated or thiolated purines [1][2]. The 2-dimethylamino modification also contrasts with the 2-amino group of guanosine analogs, potentially reducing off-target interactions with guanine-binding proteins.

Structure-activity relationship Drug design Off-target liability

N2,N2-Dimethylamino-6-deamino adenosine Research Applications


Anticancer Lead Optimization for Lymphomas

Given the class-level evidence for purine nucleoside analog activity against indolent lymphoid malignancies, N2,N2-Dimethylamino-6-deamino adenosine is appropriate for inclusion in in vitro screening cascades against lymphoma and chronic lymphocytic leukemia cell lines. Its structural differentiation from cladribine and fludarabine (2-dimethylamino vs. halogen) warrants evaluation of differential sensitivity profiles in resistant cell models [1]. Researchers should request or generate comparative IC₅₀ data against a panel of lymphoid lines prior to committing to in vivo studies .

Prodrug Development via Enhanced Phosphorylation

The demonstrated near-quantitative 5′-phosphorylation of the protected nucleoside [1] supports the exploration of N2,N2-Dimethylamino-6-deamino adenosine as a candidate for phosphoramidate prodrug strategies. The enhanced reactivity at the 5′-OH may translate to more efficient intracellular monophosphorylation compared to unmodified inosine, bypassing rate-limiting kinase steps that limit the activity of other nucleoside analogs. Comparative phosphorylation kinetics with inosine and cladribine should be validated in target cell extracts.

Chemical Probe for Purine Base-Pairing Studies

The N2-dimethylamino modification fundamentally alters the hydrogen-bonding face of the purine base compared to adenosine or inosine [1]. This compound can serve as a chemical probe to investigate how modifications at the 2-position affect base-pairing fidelity, DNA polymerase incorporation, and recognition by purine-metabolizing enzymes. Its distinct molecular weight (295.29 g/mol) facilitates detection and quantification by LC-MS in nucleotide pools .

Reference Standard for Analytical Method Development

With a unique formula of C₁₂H₁₇N₅O₄ and absence of halogen atoms, N2,N2-Dimethylamino-6-deamino adenosine can serve as a well-characterized reference standard for HPLC and LC-MS method development aimed at separating structurally similar purine nucleoside analogs in compound libraries or biological matrices [1]. Its distinct retention time and mass spectrum relative to cladribine, fludarabine, and nelarabine support its use in multiplexed analytical protocols .

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